![molecular formula C7H6BrClN2 B14017715 5-bromoimidazo[1,5-a]pyridine HCl](/img/structure/B14017715.png)
5-bromoimidazo[1,5-a]pyridine HCl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-bromoimidazo[1,5-a]pyridine hydrochloride is a heterocyclic compound that belongs to the imidazo[1,5-a]pyridine family. This compound is characterized by the presence of a bromine atom at the 5-position of the imidazo[1,5-a]pyridine ring system, and it is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromoimidazo[1,5-a]pyridine hydrochloride typically involves the bromination of imidazo[1,5-a]pyridine. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agents. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, under reflux conditions. The resulting 5-bromoimidazo[1,5-a]pyridine is then treated with hydrochloric acid to obtain the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of 5-bromoimidazo[1,5-a]pyridine hydrochloride may involve a continuous flow process to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
5-bromoimidazo[1,5-a]pyridine hydrochloride undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom at the 5-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The imidazo[1,5-a]pyridine ring can undergo oxidation to form N-oxides.
Reduction Reactions: The compound can be reduced to remove the bromine atom or to modify the imidazo[1,5-a]pyridine ring.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and alkoxide salts. These reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed
The major products formed from these reactions include substituted imidazo[1,5-a]pyridine derivatives, N-oxides, and reduced imidazo[1,5-a]pyridine compounds.
Scientific Research Applications
5-bromoimidazo[1,5-a]pyridine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of pharmaceutical agents targeting various diseases.
Industry: The compound is utilized in the development of materials with specific optical and electronic properties.
Mechanism of Action
The mechanism of action of 5-bromoimidazo[1,5-a]pyridine hydrochloride involves its interaction with specific molecular targets. The bromine atom at the 5-position enhances the compound’s ability to form covalent bonds with nucleophilic sites on proteins or enzymes, thereby modulating their activity. The imidazo[1,5-a]pyridine ring system can also interact with DNA or RNA, affecting gene expression and cellular functions.
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,5-a]pyridine: The parent compound without the bromine atom.
5-chloroimidazo[1,5-a]pyridine: A similar compound with a chlorine atom instead of bromine.
5-iodoimidazo[1,5-a]pyridine: A similar compound with an iodine atom instead of bromine.
Uniqueness
5-bromoimidazo[1,5-a]pyridine hydrochloride is unique due to the presence of the bromine atom, which imparts distinct reactivity and biological activity compared to its chloro and iodo analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior and its interactions with biological targets.
Properties
Molecular Formula |
C7H6BrClN2 |
|---|---|
Molecular Weight |
233.49 g/mol |
IUPAC Name |
5-bromoimidazo[1,5-a]pyridine;hydrochloride |
InChI |
InChI=1S/C7H5BrN2.ClH/c8-7-3-1-2-6-4-9-5-10(6)7;/h1-5H;1H |
InChI Key |
NRMAKTZVMVJRLC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=CN=CN2C(=C1)Br.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


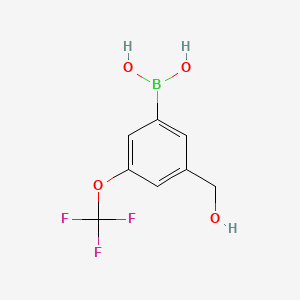

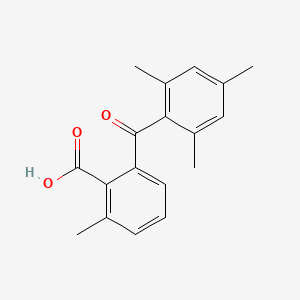
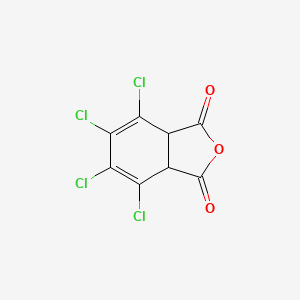

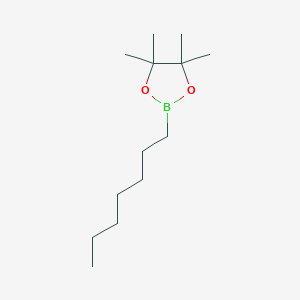

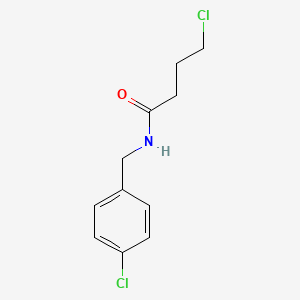


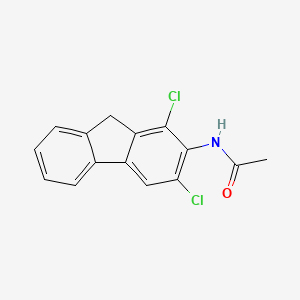
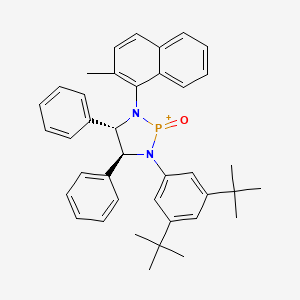
![n-(4-{[(2,2-Diethoxyethyl)amino]methyl}-2,5-dimethylphenyl)acetamide](/img/structure/B14017707.png)
![4-{2-[6-(Methyloxy)-1,5-naphthyridin-4-yl]ethyl}-4-piperidinol](/img/structure/B14017725.png)
